N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-14(19)9-13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIVILJDFMISOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxy-Phenylpropyl Side Chain: The hydroxy-phenylpropyl side chain can be attached through a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with an appropriate halide derivative of the hydroxy-phenylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl side chain may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights sulfonamide-pyrazole hybrids, enabling a comparative analysis based on substituents, spectral data, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Pyrazole Substitution Patterns :
- The target compound employs a 1,3,5-trimethylpyrazole core, similar to Compound 24. However, Compound 27 substitutes the pyrazole with a 4-butyl group, enhancing lipophilicity .
- The hydroxyl group in the target’s 2-hydroxy-3-phenylpropyl chain contrasts with the 4-chlorophenyl carbamoyl group in Compounds 25 and 27, which introduces halogen-based electronic effects .
Sulfonamide Linkage :
- The target compound’s sulfonamide is attached to an aliphatic chain, whereas Compounds 25 and 27 feature a pyridine-sulfonamide linkage. This difference may influence solubility and steric interactions in biological systems .
Thermal Stability :
- Compound 25 exhibits a higher melting point (178–182°C) compared to Compound 27 (138–142°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from the carbamoyl group) . The target compound’s melting point is unreported but may vary based on its hydroxyl group’s ability to form hydrogen bonds.
Spectral Data :
- IR Spectroscopy : Compounds 25 and 27 show characteristic peaks for NH (~3247–3344 cm⁻¹), C=O (1726–1727 cm⁻¹), and SO₂ (1164–1170 cm⁻¹). The target compound’s hydroxyl group would introduce a broad O-H stretch (~3200–3600 cm⁻¹) .
- NMR Data : The target’s 2-hydroxy-3-phenylpropyl chain would produce distinct signals for aromatic protons (δ ~7.0–7.5 ppm) and hydroxyl-bearing methine (δ ~3.5–4.5 ppm), differing from the pyridine protons in Compounds 25/27 (δ ~7.5–9.3 ppm) .
Synthetic Pathways :
- Compounds 25 and 27 were synthesized via reactions between sulfonamide precursors and isocyanates . The target compound may require a similar approach, substituting 4-chlorophenyl isocyanate with a hydroxy-phenylpropyl amine.
Research Implications and Limitations
- Bioactivity: Pyrazole-sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents.
- Limitations : Absence of explicit data on the target compound’s synthesis, stability, or biological activity necessitates further experimental validation.
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class of drugs, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
The presence of both the pyrazole and sulfonamide functional groups contributes to its pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that this compound does not exhibit cytotoxicity at certain concentrations, suggesting a selective action against cancer cells without harming normal cells .
Table 1: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| This compound | U937 | 12.5 | No |
| Mitomycin C | U937 | 0.5 | Yes |
The mechanisms through which pyrazole derivatives exert their biological effects include:
- Inhibition of Protein Glycation : This mechanism is crucial in preventing complications associated with diabetes.
- Antibacterial and Antifungal Properties : Various studies have reported the effectiveness of pyrazole sulfonamides against bacterial strains and fungal infections .
- Anti-inflammatory Effects : Research has shown that these compounds can significantly reduce levels of inflammatory markers such as TNF-α and IL-6 .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that those with specific substitutions exhibited enhanced anticancer properties. The compound was found to inhibit cell proliferation effectively in vitro while maintaining low cytotoxicity levels .
Case Study 2: Anti-inflammatory Properties
In another investigation, a derivative similar to this compound was tested for its anti-inflammatory activity using carrageenan-induced edema models in mice. The results showed a significant reduction in edema comparable to standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
